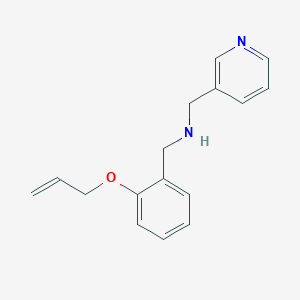![molecular formula C25H24BrN3O2 B315587 2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B315587.png)
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperazine ring substituted with a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is introduced by reacting the appropriate benzoyl chloride with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzoyl moiety.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or the formation of carboxylic acids from the methyl group.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring and the benzamide moiety are likely involved in binding interactions, while the bromine atom may play a role in modulating the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)benzamide
- 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate
Uniqueness
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to the presence of the piperazine ring substituted with a 4-methylbenzoyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C25H24BrN3O2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-bromo-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24BrN3O2/c1-18-6-8-19(9-7-18)25(31)29-16-14-28(15-17-29)21-12-10-20(11-13-21)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30) |
InChI Key |
MGYOYYNRTYRSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-methylamine](/img/structure/B315504.png)
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-2H-tetrazol-5-amine](/img/structure/B315505.png)

![4-[(4-Bromobenzyl)amino]-1-butanol](/img/structure/B315509.png)

![N-tert-butyl-2-(4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315514.png)
![2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315516.png)
![4-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B315517.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]-1-butanol](/img/structure/B315519.png)
![4-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B315520.png)
![4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol](/img/structure/B315521.png)
![2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B315522.png)
![4-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-butanol](/img/structure/B315525.png)
![2-(2-bromo-6-ethoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B315527.png)
